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Compound of Interest

Compound Name: 2-Bromolysergic Acid

Cat. No.: B15290456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and synthesis of 2-Bromolysergic Acid, with a primary focus on its extensively studied and

pharmacologically active derivative, 2-Bromolysergic acid diethylamide (commonly known as

2-Bromo-LSD or BOL-148). Due to the limited availability of specific experimental data on 2-
Bromolysergic Acid itself, which primarily serves as a synthetic intermediate, this guide

leverages the wealth of information available for 2-Bromo-LSD to provide a thorough

understanding of this class of compounds.

Chemical Structure and Identification
2-Bromolysergic Acid is an ergoline derivative characterized by a bromine atom substituted at

the 2-position of the indole ring of lysergic acid. Its full IUPAC name is (6aR,9R)-5-bromo-7-

methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid.

The most widely researched compound in this family is its diethylamide derivative, 2-Bromo-

LSD. This guide will focus on the properties of this derivative.

Chemical and Physical Properties of 2-Bromo-LSD
(BOL-148)
The following table summarizes the key chemical and physical properties of 2-Bromo-LSD.
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Property Value Reference

IUPAC Name

(6aR,9R)-5-bromo-N,N-diethyl-

7-methyl-4,6,6a,7,8,9-

hexahydroindolo[4,3-

fg]quinoline-9-carboxamide

[1]

Common Names
2-Bromo-LSD, BOL-148,

Bromolysergide
[1]

CAS Number 478-84-2 [1]

Molecular Formula C20H24BrN3O [1]

Molecular Weight 402.34 g/mol [2]

Melting Point 120-127 °C [2]

Boiling Point 580.7±50.0 °C (Predicted) [2]

SMILES

CCN(CC)C(=O)

[C@H]1CN([C@@H]2CC3=C(

NC4=CC=CC(=C34)C2=C1)Br

)C

[1]

InChI Key
VKRAXSZEDRWLAG-

SJKOYZFVSA-N
[1]

Solubility
Soluble in DMSO and Ethanol

(≥10 mg/ml)

pKa 15.65±0.40 (Predicted) [2]

Appearance Off-white to light yellow solid [2]

Experimental Protocols: Synthesis
Synthesis of 2-Bromolysergic Acid
A modern and controlled method for synthesizing 2-Bromolysergic Acid involves the direct

bromination of lysergic acid. This approach avoids the use of regulated precursors like LSD.

Methodology:
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Dissolution: Lysergic acid is dissolved in a suitable organic solvent.

Bromination: A brominating agent, such as N-bromosuccinimide (NBS), is added to the

solution in a controlled manner. The reaction temperature and stoichiometry are critical to

ensure selective bromination at the 2-position of the indole ring.

Quenching and Isolation: The reaction is quenched, and the crude 2-Bromolysergic Acid is

isolated through extraction and purification techniques.

Synthesis of 2-Bromo-LSD from 2-Bromolysergic Acid
The synthesis of 2-Bromo-LSD is achieved through the amidation of 2-Bromolysergic Acid.

Methodology:

Activation: 2-Bromolysergic Acid is activated to form a more reactive species, such as an

acid chloride or an activated ester.

Amidation: The activated 2-Bromolysergic Acid is reacted with diethylamine to form the

corresponding diethylamide.

Purification: The resulting 2-Bromo-LSD is purified using chromatographic methods to

remove any unreacted starting materials and byproducts.

The following diagram illustrates the synthetic workflow from lysergic acid to 2-Bromo-LSD.
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Synthesis Workflow

Lysergic Acid

Controlled Bromination
(e.g., NBS)

2-Bromolysergic Acid

Amidation with Diethylamine

2-Bromo-LSD (BOL-148)

Click to download full resolution via product page

A simplified workflow for the synthesis of 2-Bromo-LSD.

Pharmacology of 2-Bromo-LSD (BOL-148)
2-Bromo-LSD is primarily recognized for its interaction with serotonin receptors, exhibiting a

pharmacological profile distinct from its hallucinogenic analogue, LSD.

Receptor Binding Profile
2-Bromo-LSD binds to a variety of serotonin and dopamine receptors, with its most notable

affinity for the 5-HT2A receptor.
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Receptor Affinity (Ki, nM)

5-HT1A 14.8

5-HT1B 100

5-HT1D 15.8

5-HT2A 3.0

5-HT2B 4.9

5-HT2C 1.3

5-HT5A 19.9

5-HT6 12.6

5-HT7 3.9

D1 25.1

D2 6.3

α1A 15.8

α2A 25.1

Note: Affinity values can vary between different studies and assay conditions.

Functional Activity
2-Bromo-LSD acts as a partial agonist at the 5-HT2A receptor.[1] This property is believed to

be the reason for its lack of hallucinogenic effects, as it does not fully activate the receptor to

the same extent as LSD.[1] It also functions as a dopamine receptor antagonist.[2][3]

Signaling Pathways of 2-Bromo-LSD
The interaction of 2-Bromo-LSD with the 5-HT2A receptor initiates a cascade of intracellular

signaling events. It exhibits biased agonism, preferentially activating certain downstream

pathways over others. Specifically, it shows weaker recruitment of β-arrestin2 compared to

LSD.[1] The lack of significant β-arrestin2 recruitment is thought to contribute to its non-

hallucinogenic profile.
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The following diagram illustrates the biased signaling of 2-Bromo-LSD at the 5-HT2A receptor.

2-Bromo-LSD Signaling at 5-HT2A Receptor
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Biased agonism of 2-Bromo-LSD at the 5-HT2A receptor.

Conclusion
2-Bromolysergic Acid is a key synthetic precursor to the non-hallucinogenic psychedelic

analogue, 2-Bromo-LSD (BOL-148). While data on the acid itself is sparse, its diethylamide
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derivative has been extensively characterized. 2-Bromo-LSD exhibits a unique

pharmacological profile as a biased partial agonist at the 5-HT2A receptor, which underpins its

therapeutic potential without the psychoactive effects of LSD. This guide provides a

foundational understanding for researchers and scientists working on the development of novel

therapeutics based on the ergoline scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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